5,5'-Disulfanediylbis(pentan-1-ol)
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Overview
Description
5,5’-Disulfanediylbis(pentan-1-ol) is an organic compound characterized by the presence of two pentanol groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(pentan-1-ol) typically involves the reaction of 5-mercaptopentan-1-ol with an oxidizing agent to form the disulfide bond. One common method includes dissolving 5-mercaptopentan-1-ol in methanol and titrating with a solution of iodine in methanol until the color of iodine remains. The excess iodine is then quenched with a saturated solution of sodium bisulfite .
Industrial Production Methods
Industrial production methods for 5,5’-Disulfanediylbis(pentan-1-ol) are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5’-Disulfanediylbis(pentan-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Iodine in methanol is commonly used for the oxidation of thiols to disulfides.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfides to thiols.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to form esters or ethers from the hydroxyl groups.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the reagents used.
Scientific Research Applications
5,5’-Disulfanediylbis(pentan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Can be used in the study of disulfide bond formation and reduction in proteins.
Industry: May be used in the production of polymers and other materials that require disulfide linkages.
Mechanism of Action
The mechanism of action of 5,5’-Disulfanediylbis(pentan-1-ol) primarily involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.
Comparison with Similar Compounds
Similar Compounds
3,3’-Disulfanediylbis(propan-1-ol): Similar structure but with propanol groups instead of pentanol.
6,6’-Disulfanediylbis(hexane-1-ol): Similar structure but with hexanol groups instead of pentanol.
Properties
Molecular Formula |
C10H22O2S2 |
---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
5-(5-hydroxypentyldisulfanyl)pentan-1-ol |
InChI |
InChI=1S/C10H22O2S2/c11-7-3-1-5-9-13-14-10-6-2-4-8-12/h11-12H,1-10H2 |
InChI Key |
UJKICTBMGHXJPW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCSSCCCCCO |
Origin of Product |
United States |
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